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Compound of Interest

Compound Name: Sucunamostat hydrochloride

Cat. No.: B10854504

Fujisawa, Japan - Sucunamostat hydrochloride (formerly SCO-792, TAK-792) is a first-in-
class, orally administered small molecule inhibitor of enteropeptidase being developed by
Scohia Pharma, Inc. for the treatment of various metabolic and renal disorders. Originally
discovered by Takeda Pharmaceutical Company Limited, sucunamostat was licensed to Scohia
Pharma, a venture-backed company formed in partnership with Takeda, to advance its
development.[1][2][3][4] This technical guide provides a comprehensive overview of the
development of sucunamostat hydrochloride, including its mechanism of action, preclinical
and clinical data, and detailed experimental protocols.

Core Mechanism of Action

Sucunamostat hydrochloride is a potent and reversible inhibitor of enteropeptidase (also
known as enterokinase), a serine protease located on the brush border of the duodenum.[5][6]
Enteropeptidase is the initial enzyme in the protein digestion cascade, responsible for
converting trypsinogen to its active form, trypsin. Trypsin, in turn, activates a host of other
pancreatic proenzymes involved in protein breakdown. By inhibiting enteropeptidase,
sucunamostat effectively reduces the digestion of dietary protein and subsequent absorption of
amino acids from the gut.[5][7] This mechanism of action is analogous to the effects of bariatric
surgery and has shown potential in treating conditions where limiting amino acid intake is
beneficial.[1]

Preclinical Development
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A series of preclinical studies in rodent models have demonstrated the in vivo efficacy of
sucunamostat in various disease states.

In Vitro and In Vivo Inhibition of Enteropeptidase

In vitro studies confirmed sucunamostat as a potent inhibitor of both rat and human
enteropeptidase, with IC50 values of 4.6 nM and 5.4 nM, respectively.[6] The inhibitor exhibits
slow dissociation from the enzyme, contributing to its sustained effect.[5][6] In vivo studies in
rats demonstrated that oral administration of sucunamostat dose-dependently inhibited the
elevation of plasma branched-chain amino acids (BCAASs) following a protein challenge,
confirming its ability to block protein digestion and absorption.[5][6]

Efficacy in Models of Obesity and Diabetes

In diet-induced obese (DIO) mice, oral administration of sucunamostat for four weeks led to a
dose-dependent increase in fecal protein content, a significant decrease in total food intake,
and subsequent weight loss.[8] Furthermore, in ob/ob mice, a model of genetic obesity and
diabetes, sucunamostat treatment improved muscle insulin sensitivity, as demonstrated in a
hyperinsulinemic-euglycemic clamp study, and also improved plasma and liver lipid profiles.[8]

Efficacy in Models of Kidney Disease

The therapeutic potential of sucunamostat has also been evaluated in rodent models of chronic
kidney disease (CKD). In spontaneously hypercholesterolemic (SHC) rats, a model of non-
diabetic CKD, chronic treatment with sucunamostat prevented the decline in glomerular
filtration rate (GFR), suppressed albuminuria, and improved glomerulosclerosis and kidney
fibrosis.[9][10] These effects were attributed to the inhibition of enteropeptidase, as pair-feeding
experiments showed less pronounced benefits.[9][10] Similar positive outcomes on GFR,
albuminuria, and kidney pathology were observed in Wistar fatty rats, a model of diabetic
kidney disease.[11][12]

Clinical Development

Sucunamostat hydrochloride has progressed through Phase 1 and Phase 2 clinical trials for
several indications.

Phase 1 Studies
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Phase 1 trials in healthy adult volunteers demonstrated that sucunamostat was safe and well-
tolerated.[1] These studies also confirmed its pharmacological activity by showing inhibition of
enteropeptidase activity.[1] A clinical trial in healthy individuals also showed that sucunamostat
effectively decreased plasma amino acid levels derived from diet or protein drinks, with a
favorable safety profile, providing a clinical proof-of-mechanism.[7]

Phase 2a Study in Type 2 Diabetes and Albuminuria
(NCT03683579)

An exploratory, randomized, double-blind, placebo-controlled Phase 2a trial evaluated the
safety and efficacy of sucunamostat in 72 patients with type 2 diabetes and albuminuria.[13]
[14][15] Patients received either placebo, 500 mg of sucunamostat once daily (QD), or 500 mg
of sucunamostat three times daily (TID) for 12 weeks.[13][14][15]

Key Findings:

o Safety: Sucunamostat was found to be safe and well-tolerated at doses up to 1500 mg/day.
[13][14][15]

o Efficacy: While not statistically significant compared to placebo, there was a trend towards a
reduction in the urine albumin-to-creatinine ratio (UACR) from baseline in the sucunamostat
groups. The UACR changes were -14% for placebo, -27% for the QD group, and -28% for
the TID group.[13][14][15] A decrease in hemoglobin Alc (HbAlc) was also observed in the
TID group.[13][15]

These findings suggest that sucunamostat may have a beneficial effect on albuminuria in
patients with diabetic kidney disease, warranting further investigation.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of
sucunamostat hydrochloride.

Table 1: In Vitro Inhibitory Activity of Sucunamostat
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Target Species IC50 (nM)
Enteropeptidase Rat 4.6
Enteropeptidase Human 5.4

Data from ResearchGate.[6]

Table 2: Effects of Sucunamostat in Diet-Induced Obese (DIO) Mice (4-week treatment)

Fecal Protein Body Weight
Treatment Group Total Food Intake

Increase Change
Vehicle - - -
Sucunamostat (20 Dose-dependent o o

. Significant decrease Significant decrease
mg/kg) increase
Sucunamostat (59 Dose-dependent o o

) Significant decrease Significant decrease
mg/kg) increase

Data from a preclinical study in mice.[8]

Table 3: Results of Phase 2a Study in Patients with Type 2 Diabetes and Albuminuria

Treatment Group Change in UACR P-value vs. .
. . Change in HbAlc

(12 weeks) from Baseline (%) Baseline
Placebo (n=15) -14 0.4407 Not reported
Sucunamostat 500 mg o

-27 0.0271 Not significant
QD (n=29)
Sucunamostat 500 mg

-28 0.0211 Decreased

TID (n=28)

Data from an exploratory randomized trial.[13][14][15]

© 2025 BenchChem. All rights reserved.

4/9 Tech Support


https://www.researchgate.net/publication/335626376_Discovery_and_characterization_of_a_small-molecule_enteropeptidase_inhibitor_SCO-792
https://pmc.ncbi.nlm.nih.gov/articles/PMC6771630/
https://pubmed.ncbi.nlm.nih.gov/36644351/
https://www.scohia.com/wp/wp-content/uploads/2022/10/221021-SCO-792_KI-reports_EN.pdf
https://www.researchgate.net/publication/364258105_An_exploratory_randomized_trial_of_SCO-792_an_enteropeptidase_inhibitor_in_patients_with_type_2_diabetes_and_albuminuria
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
In Vitro Enteropeptidase Inhibition Assay

The inhibitory activity of sucunamostat against rat and human enteropeptidase was determined
using a fluorescence resonance energy transfer (FRET) assay.[6] Recombinant
enteropeptidase was incubated with varying concentrations of sucunamostat for different
durations (10, 30, 60, and 120 minutes).[11] The enzymatic reaction was initiated by the
addition of a fluorogenic substrate. The rate of substrate cleavage was measured by monitoring
the increase in fluorescence intensity. IC50 values were calculated by fitting the dose-response
data to a four-parameter logistic equation.

Oral Protein Challenge in Rats

To assess the in vivo efficacy of sucunamostat on protein digestion, an oral protein challenge
test was performed in male Sprague-Dawley rats.[6] Rats were fasted overnight and then orally
administered either vehicle or sucunamostat (10 or 30 mg/kg).[5] After a predetermined time
(up to 4 hours), a protein solution was orally administered. Blood samples were collected at
various time points, and plasma concentrations of branched-chain amino acids (BCAAs) were
measured by high-performance liquid chromatography/tandem mass spectrometry.[6]

Phase 2a Clinical Trial in Patients with Type 2 Diabetes
and Albuminuria (NCT03683579)

This was a randomized, double-blind, placebo-controlled, parallel-group study conducted at
multiple centers.[1] Seventy-two patients with type 2 diabetes, a urine albumin-to-creatinine
ratio (UACR) of 200-5000 mg/g, and an estimated GFR >30 ml/min per 1.73 m2 were enrolled.
[13][14][15] Patients were randomly assigned in a 1:2:2 ratio to receive placebo, sucunamostat
500 mg once daily (QD), or sucunamostat 500 mg three times daily (TID) for 12 weeks.[13][14]
[15] The primary endpoints were safety and the change in UACR from baseline. Secondary and
exploratory endpoints included changes in eGFR and HbAlc.[12]

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action of sucunamostat hydrochloride.
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Caption: Development workflow of sucunamostat hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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